N-[4-(dimethylamino)benzyl]-2-adamantanamine hydrochloride
Overview
Description
N-[4-(dimethylamino)benzyl]-2-adamantanamine hydrochloride is a useful research compound. Its molecular formula is C19H29ClN2 and its molecular weight is 320.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 320.2019266 g/mol and the complexity rating of the compound is 329. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Analytical Chemistry Application
N-[4-(dimethylamino)benzyl]-2-adamantanamine hydrochloride and its related compounds have been subjects of analytical studies. For instance, a simultaneous liquid chromatographic assay was developed to quantify amantadine and its related compounds in phosphate-buffered saline. This method, involving pre-column derivatization with 4-fluoro-7-nitro-2,1,3-benzoxadiazole, demonstrated the utility of these compounds in binding studies to human alpha(1)-acid glycoprotein, indicating their significance in biomedical chromatography and drug-protein interaction studies (Higashi et al., 2006).
Virology and Antiviral Research
In virology, this compound-related compounds such as tromantadine have shown efficacy in inhibiting herpes simplex virus replication. Research demonstrated that tromantadine inhibits both early and late events in the virus replication cycle, with limited toxicity to cells, highlighting its potential as an antiviral agent (Rosenthal et al., 1982).
Pharmacological Insights
Further, studies on adamantyl-substituted compounds, including adamantane-based ester derivatives, have provided insights into their structural aspects and potential biological activities. These studies not only advance our understanding of the chemistry of adamantane derivatives but also explore their applications in designing drugs for neurological conditions, showcasing their versatility in medicinal chemistry (Kumar et al., 2015).
Novel Drug Formulations
Amantadine copper(II) chloride conjugates represent innovative drug formulations targeting influenza virus inhibition. These conjugates, combining amantadine with Cu(II), have been investigated for their antiviral properties against various strains of influenza virus, including resistant mutations. Such studies underscore the potential of this compound in developing new antiviral therapies (Banti et al., 2020).
Properties
IUPAC Name |
N-[[4-(dimethylamino)phenyl]methyl]adamantan-2-amine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2.ClH/c1-21(2)18-5-3-13(4-6-18)12-20-19-16-8-14-7-15(10-16)11-17(19)9-14;/h3-6,14-17,19-20H,7-12H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSLPOJCDKLVLOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CNC2C3CC4CC(C3)CC2C4.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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